molecular formula C6H10N2S B13857940 2-Ethylamine-5-methylthiazole

2-Ethylamine-5-methylthiazole

Cat. No.: B13857940
M. Wt: 142.22 g/mol
InChI Key: LJHJOCLYHZFQHR-UHFFFAOYSA-N
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Description

2-Ethylamine-5-methylthiazole is an organic compound with the molecular formula C6H10N2S It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylamine-5-methylthiazole typically involves the reaction of ethylamine with 2-bromo-5-methylthiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylamine-5-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Various nucleophiles (amines, thiols); organic solvents; room temperature to reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-Ethylamine-5-methylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylamine-5-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions. The compound can act as an enzyme inhibitor or receptor modulator, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    2-Amino-5-methylthiazole: Similar structure but with an amino group instead of an ethylamine group.

    2-Ethylthio-5-methylthiazole: Contains an ethylthio group instead of an ethylamine group.

    2-Methylthio-5-ethylthiazole: Contains a methylthio group instead of a methyl group.

Uniqueness: 2-Ethylamine-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N-ethyl-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2S/c1-3-7-6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,7,8)

InChI Key

LJHJOCLYHZFQHR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(S1)C

Origin of Product

United States

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